molecular formula C23H27NO3 B1614306 2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-81-4

2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Cat. No. B1614306
M. Wt: 365.5 g/mol
InChI Key: BFERJBAFTPQAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, a component of the compound, has been reported from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone consists of a benzophenone core with a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group attached to it .

Scientific Research Applications

Structural Elucidation

A structural study of a closely related antitubercular drug candidate, BTZ043 , highlights the compound's promising characteristics against tuberculosis. This study utilized X-ray crystallography, variable temperature NMR, and DFT calculations to reveal the chiral nature and diastereomeric conformers of the compound, demonstrating its complex structural properties and potential as a powerful antitubercular agent (Richter et al., 2022).

Synthetic Applications

Research into the three-component reactions involving triphenylphosphine and electron-deficient alkynes, including derivatives of the mentioned compound, has been shown to produce a variety of structurally diverse and potentially biologically active spirocyclic compounds. Such reactions exhibit good yields and diastereoselectivity, offering pathways for the synthesis of novel organic compounds with potential pharmaceutical applications (Han et al., 2020).

Antiviral Evaluation

A new series of spirothiazolidinone compounds , bearing structural similarities, were synthesized and evaluated for their antiviral activities. Certain derivatives showed strong activity against the influenza A/H3N2 virus and human coronavirus 229E, suggesting the therapeutic potential of such spirocyclic compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).

Material Science Applications

The synthesis and characterization of benzophenone-di-1,3-dioxane as a novel photoinitiator for free radical polymerization highlight the material science applications of related benzophenone derivatives. This compound was found to efficiently initiate polymerization of acrylates and methacrylates, indicating its utility in the development of new polymer materials with enhanced properties (Wang Kemin et al., 2011).

properties

IUPAC Name

(2,3-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-17-5-3-8-21(18(17)2)22(25)20-7-4-6-19(15-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFERJBAFTPQAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643313
Record name (2,3-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

CAS RN

898761-81-4
Record name (2,3-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Reactant of Route 3
Reactant of Route 3
2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Reactant of Route 4
Reactant of Route 4
2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Reactant of Route 5
Reactant of Route 5
2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Reactant of Route 6
Reactant of Route 6
2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.